molecular formula C17H22N2O4 B13046174 Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

Cat. No.: B13046174
M. Wt: 318.4 g/mol
InChI Key: HQFNEPWHAWEXLA-CYBMUJFWSA-N
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Description

Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

The synthesis of tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Functionalization: The indole core is then functionalized with tert-butyl and other substituents.

    Coupling Reactions: The amino and methoxy groups are introduced through coupling reactions.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents. For example:

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
  • 1-Boc-3-piperidone

These compounds share a similar indole core but differ in their functional groups, leading to unique properties and applications. Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m1/s1

InChI Key

HQFNEPWHAWEXLA-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N

Origin of Product

United States

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